![molecular formula C15H28O2 B13802467 2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane CAS No. 52188-20-2](/img/structure/B13802467.png)
2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane is an organic compound with the molecular formula C15H28O2 and a molecular weight of 240.38 g/mol . This compound is characterized by its bicyclo[2.2.1]heptane core structure, which is a common motif in organic chemistry due to its rigidity and unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate alkylating agents. One common method involves the use of 3,3-diethoxy-2-methylpropyl bromide as the alkylating agent, which reacts with bicyclo[2.2.1]heptane under basic conditions to form the desired product . Industrial production methods may involve catalytic hydrogenation reactions, where bicyclo[2.2.1]heptane derivatives are subjected to hydrogenation in the presence of a suitable catalyst, such as aluminum-nickel alloy .
Analyse Chemischer Reaktionen
2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and enzyme interactions.
Wirkmechanismus
The mechanism of action of 2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[2.2.1]heptane core provides rigidity and stability, allowing it to interact with enzymes and receptors in a specific manner. This interaction can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-: This compound has a similar bicyclo[2.2.1]heptane core but differs in the substitution pattern, leading to different chemical and biological properties.
2,3-Dimethylene-bicyclo[2.2.1]heptane: This compound features methylene groups at the 2 and 3 positions, which significantly alter its reactivity and applications.
Bicyclo[2.2.1]heptane, 2-methyl-3-methylene-2-(4-methyl-3-pentenyl)-:
Eigenschaften
CAS-Nummer |
52188-20-2 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
2-(3,3-diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H28O2/c1-4-16-15(17-5-2)11(3)8-14-10-12-6-7-13(14)9-12/h11-15H,4-10H2,1-3H3 |
InChI-Schlüssel |
UPJXPVPMJFMWGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(C)CC1CC2CCC1C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13802384.png)
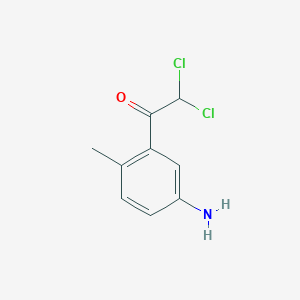
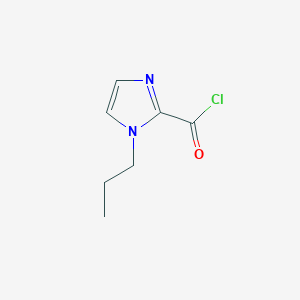
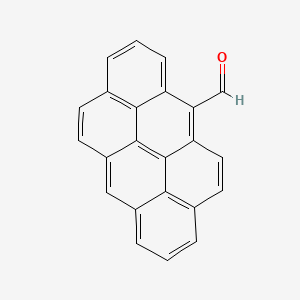
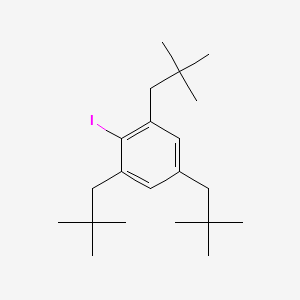
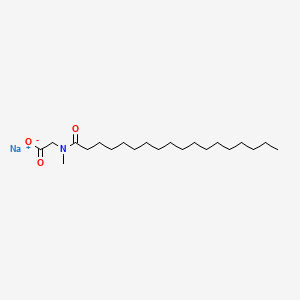
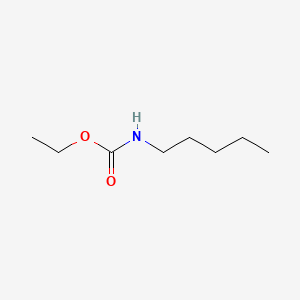
![1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone](/img/structure/B13802429.png)

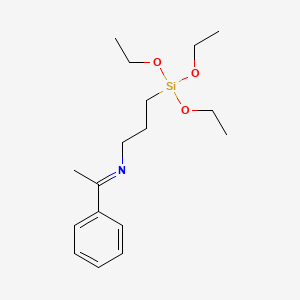
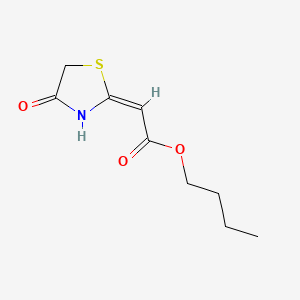
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate](/img/structure/B13802461.png)

![1-Ethyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B13802475.png)
